molecular formula C9H6BrF3O2 B057962 4-(Trifluoromethoxy)phenacyl bromide CAS No. 103962-10-3

4-(Trifluoromethoxy)phenacyl bromide

Cat. No. B057962
M. Wt: 283.04 g/mol
InChI Key: AOAGGWLQIILIIV-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)phenacyl bromide consists of a phenacyl bromide core with a trifluoromethoxy group attached to the phenyl ring . The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone .


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)phenacyl bromide has a molecular weight of 283.04 g/mol . Additional physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

“4-(Trifluoromethoxy)phenacyl bromide” and its analogs are versatile organic intermediates used in the synthesis of heterocyclic compounds via multicomponent reactions . Here’s a brief overview:

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis or reaction being performed. In general, phenacyl bromide analogs are used as starting materials in multicomponent reactions (MCRs) to synthesize heterocyclic compounds . MCRs are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .

Results/Outcomes : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .

  • Synthesis of Heterocyclic Compounds

    • Summary : Phenacyl bromide analogs, including “4-(Trifluoromethoxy)phenacyl bromide”, are used as versatile intermediates in the synthesis of heterocyclic compounds .
    • Methods : These compounds are synthesized via multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
    • Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry for the synthesis of novel bioactive heterocycle compounds and drugs to treat diseases .
  • Metal-free C(sp3)-H Bromination

    • Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
    • Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
    • Results : The synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
  • Affinity Labeling Reagent

    • Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
    • Methods : It covalently attaches itself to specific amino acid residues within a protein.
    • Results : This enables the identification and characterization of its interacting partners.
  • Synthesis of Trifluoromethylpyridines

    • Summary : Trifluoromethylpyridines are important building blocks in the synthesis of various biologically active compounds .
    • Methods : The specific methods of synthesis can vary widely depending on the specific reaction being performed .
    • Results : The outcomes of these reactions are complex molecules that can be used in various applications, particularly in medicinal chemistry .
  • Development of New Approaches for C(sp3)-H Bromination

    • Summary : A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
    • Methods : The reaction for the toluenes is mediated by PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr, while the bromination in aromatic ketones requires additional assistance of p-TsOH.H2O and BF3.Et2O .
    • Results : Synthesis of phenacyl bromides has been achieved under transition metal-free conditions .
  • Affinity Labeling Reagent

    • Summary : “4-(Trifluoromethoxy)phenacyl bromide” acts as an affinity labeling reagent.
    • Methods : It covalently attaches itself to specific amino acid residues within a protein.
    • Results : This enables the identification and characterization of its interacting partners.

Safety And Hazards

4-(Trifluoromethoxy)phenacyl bromide is used for research and development purposes and is not intended for medicinal or household use . Specific safety and hazard information is not detailed in the available resources.

properties

IUPAC Name

2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAGGWLQIILIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381082
Record name 4-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenacyl bromide

CAS RN

103962-10-3
Record name 4-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-(trifluoromethoxy)acetophenone
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